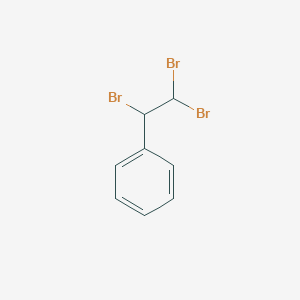

Styrene tribromide

Description

Structure

3D Structure

Properties

CAS No. |

33236-96-3 |

|---|---|

Molecular Formula |

C8H7Br3 |

Molecular Weight |

342.85 g/mol |

IUPAC Name |

1,2,2-tribromoethylbenzene |

InChI |

InChI=1S/C8H7Br3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |

InChI Key |

AKQLQPZEEIQDCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Brominated Styrene Derivatives

Electrophilic Bromination Approaches to Styrene (B11656) and Substituted Styrenes

The addition of bromine to the double bond of styrene and its derivatives is a classic example of electrophilic addition. This reaction is fundamental to the synthesis of various brominated compounds, including the immediate precursor to styrene tribromide.

Mechanism and Kinetics of Dibromide Formation from Styrene

The reaction between styrene and molecular bromine typically proceeds through an electrophilic addition mechanism. The double bond of the styrene acts as a nucleophile, attacking a bromine molecule. youtube.com This initial attack leads to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.commasterorganicchemistry.com The formation of this three-membered ring is a key step, and its existence has been supported by structural studies. masterorganicchemistry.com The reaction is stereoselective, resulting in the anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.commasterorganicchemistry.com

The kinetics of the bromination of styrene and its substituted derivatives in anhydrous acetic acid have been shown to follow a complex rate expression, which includes both second-order and third-order terms with respect to bromine concentration: v = k[styrene][Br₂] + k₃[styrene][Br₂]². cdnsciencepub.comresearchgate.net For the second-order process, a good linear free energy relationship is observed, with a reaction constant (ρ) of -2.24 at 25.3 °C, indicating that electron-donating groups on the styrene ring accelerate the reaction, as expected for an electrophilic attack. cdnsciencepub.comresearchgate.net The large negative values for the entropy of activation (ΔS≠) support a highly ordered transition state, consistent with the formation of the bromonium ion intermediate. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Studies have shown that one mole of bromine adds to one mole of styrene in acetic acid to produce styrene dibromide as the sole product in high yield (>99% by spectrophotometric analysis and 92% by product recovery). cdnsciencepub.com The reaction rate can be monitored spectrophotometrically by following the disappearance of the bromine color. cdnsciencepub.com

Role of Tribromide Species in Reaction Kinetics and Selectivity during Styrene Bromination

Several reagents containing the tribromide anion, such as phenyltrimethylammonium (B184261) tribromide (PTAB), tetrabutylammonium (B224687) tribromide (TBATB), and 3-methylimidazolium tribromide, have been developed and used as brominating agents. researchgate.netorientjchem.orgsci-hub.seacs.orgresearchgate.netresearchgate.netacgpubs.org These reagents are often solids, making them safer and easier to handle than liquid bromine. sci-hub.seresearchgate.net The use of these reagents can lead to highly selective bromination reactions. For instance, the bromination of trans-β-methylstyrene with 3-methylimidazolium tribromide resulted in a 90% yield of the anti-adduct. sci-hub.se

The reactivity of the tribromide species is influenced by the nature of the cation and the solvent. Acidic ionic liquids containing the tribromide anion have shown improved reactivity compared to their non-acidic counterparts. sci-hub.se

Regioselective Bromination Processes utilizing Tribromide Reagents with Styrene

Tribromide reagents have been successfully employed to achieve regioselective bromination of various organic compounds, including styrenes. orientjchem.orgacs.orgacgpubs.org For terminal olefins like styrene, the addition reaction using phenyltrimethylammonium tribromide (PTAB) in the presence of an oxidant follows Markovnikov's rule, with the bromine atom bonding to the terminal carbon. orientjchem.org

The use of quaternary ammonium (B1175870) tribromides, such as tetrabutylammonium tribromide (TBATB), allows for the regioselective bromination of phenols and naphthols under solvent-free conditions. acgpubs.org For example, the bromination of α-naphthol with these reagents leads to the selective formation of the 2-bromo product. acgpubs.org

Furthermore, N-methylpyrrolidin-2-one hydrotribromide (MPHT) has been utilized as a mild reagent for the selective bromination of carbonyl compounds, which can be precursors to substituted styrenes. scilit.com The choice of the tribromide reagent and reaction conditions can thus be tailored to achieve the desired regioselectivity in the bromination of styrene and related substrates.

Functionalization of Styrene-Based Polymers and Copolymers with Bromine

The introduction of bromine into styrene-based polymers is a significant industrial process, primarily for the production of flame retardants. chemicalbook.comacs.org

Incorporation of Bromine into Styrene Polymer Backbones

An alternative to post-polymerization modification is the polymerization of brominated styrene monomers. google.com For example, poly(tribromostyrene) can be produced from the tribromostyrene (B8806245) monomer, resulting in a polymer with bromine exclusively on the aromatic ring and a high bromine content. google.com

Another approach involves the copolymerization of styrene with other monomers that can be selectively brominated. For instance, styrene-butadiene block copolymers are used, where the butadiene block is subsequently brominated. acs.orgresearchgate.netbsef.comresearchgate.net This strategy is employed to create polymeric flame retardants with high molecular weights, which are considered to have a better environmental profile than smaller brominated molecules. researchgate.netbsef.comresearchgate.net The bromination of the polybutadiene (B167195) block can be carried out selectively using reagents like quaternary ammonium tribromides. researchgate.net

Applications of Polymer-Supported Tribromide Reagents in Styrenic Organic Synthesis

Polymer-supported reagents, also known as solid-supported or resin-bound reagents, represent a significant advancement in organic synthesis, offering streamlined processes and simplified product purification. sopachem.com These reagents consist of a reactive species, such as tribromide, immobilized on an inert polymer backbone, commonly a functionalized polystyrene resin like Amberlyst® A-26. sopachem.comsigmaaldrich.combiotage.com

The application of polymer-supported tribromide in organic synthesis provides several distinct advantages over traditional solution-phase chemistry. sigmaaldrich.comiosrjournals.org A primary benefit is the simplification of the reaction workup; spent reagents and byproducts are removed by simple filtration, leaving the desired product in the solution. sopachem.comsigmaaldrich.com This methodology allows for the use of excess reagents to drive reactions to completion without complicating the purification process. sigmaaldrich.com Furthermore, because the reactive species are isolated on the solid support, multiple, otherwise incompatible, polymer-supported reagents can be used simultaneously in a single reaction vessel. sopachem.comsigmaaldrich.com

In one notable application, a polymer-supported tribromide was used to perform an α-bromination of a ketone in a one-pot reaction that also involved a polymer-bound oxidizing agent and a polymer-bound nucleophile, demonstrating the efficiency of this approach. sigmaaldrich.com

| Advantages of Polymer-Supported Reagents |

| Simplified reaction workup and product isolation via filtration. sopachem.comsigmaaldrich.com |

| Ability to use excess reagents to drive reactions to completion. sigmaaldrich.com |

| Potential for one-pot, multi-step syntheses with incompatible reagents. sopachem.comsigmaaldrich.com |

| Reduced need for chromatography or crystallization for purification. sopachem.com |

| Immobilization of potentially toxic intermediates. sopachem.com |

Electrochemical Bromofunctionalization of Styrene and Related Compounds

Electrochemical synthesis offers a modern and sustainable alternative for the bromofunctionalization of alkenes like styrene. encyclopedia.pubmdpi.com This technique avoids the direct use of hazardous and corrosive molecular bromine by generating the reactive bromine species in situ from safer, stable bromide sources such as hydrobromic acid (HBr) or bromide salts (e.g., NBu₄Br). encyclopedia.pubmdpi.com The electrochemical generation of bromine provides a high degree of control over the reaction and minimizes waste from chemical oxidants. encyclopedia.pubmdpi.com

These reactions are often conducted in electrochemical flow reactors, which allow for efficient and scalable synthesis under single-pass conditions. encyclopedia.pubmdpi.comrsc.org In a typical setup for the dibromination of styrene, a solution of styrene and HBr in acetonitrile (B52724) is passed through an undivided cell containing platinum or graphite (B72142) electrodes. rsc.orgrsc.org

A key feature of this methodology is the ability to selectively control the reaction outcome. By adjusting the reaction parameters, such as the solvent system, different products can be targeted. For instance, the electrochemical reaction of styrene in pure acetonitrile primarily yields the dibrominated product, 1,2-dibromo-1-phenylethane. encyclopedia.pubmdpi.com However, by introducing water as a co-solvent, the reaction pathway can be switched to favor the formation of the corresponding bromohydrin. encyclopedia.pubrsc.org The optimization of conditions, including flow rate, current, and reagent concentration, has been shown to produce excellent yields of the desired products. rsc.org For example, using a platinum-coated titanium cathode and a graphite anode, 1,2-dibromo-1-phenylethane was obtained in an 86% isolated yield. rsc.org

| Entry | Styrene Conc. (mM) | HBr Conc. (mM) | Flow Rate (mL/min) | Charge (F/mol) | Yield of 1,2-dibromo-1-phenylethane (%) |

| 1 | 100 | 200 | 0.1 | 3.0 | 54 |

| 2 | 100 | 400 | 0.2 | 3.0 | 75 |

| 3 | 100 | 600 | 0.2 | 3.0 | 81 |

| 4 | 100 | 600 | 0.2 | 4.0 | 83 |

| 5 | 100 | 600 | 0.4 | 4.0 | 86 (isolated) |

| Data derived from an electrochemical bromination study of styrene in an undivided flow cell with a graphite anode and a platinum-coated titanium cathode in acetonitrile. rsc.org |

Green Chemistry Approaches in Brominated Styrene Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for the bromination of styrene and its derivatives. royalsocietypublishing.org These approaches focus on maximizing atom economy, preventing waste, and using safer substances to minimize environmental impact. innovareacademics.ininnovareacademics.in A central theme in these green methodologies is the avoidance of hazardous molecular bromine by generating the brominating agent in situ. researchgate.netlookchem.com

Several systems have been developed for this purpose. One prominent method involves the use of a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. innovareacademics.inresearchgate.net In this process, H₂O₂ acts as a clean oxidant to convert HBr to molecular bromine directly within the reaction mixture, with water being the only byproduct. researchgate.net This reaction can be performed efficiently at ambient temperatures. researchgate.net

Another green approach utilizes non-toxic potassium bromide (KBr) as the bromine source in combination with an oxidant like potassium persulfate (K₂S₂O₈). lookchem.com This reaction can be conducted in water, a benign solvent, to achieve a tandem hydroxybromination and subsequent oxidation of styrenes to yield phenacyl bromides. lookchem.com The use of water as a solvent is highly advantageous due to its low cost, non-toxicity, and non-flammability. lookchem.com Other research has explored using KBr with ceric ammonium nitrate (B79036) (CAN) as a Lewis acid catalyst in polyethylene (B3416737) glycol (PEG-400), another environmentally friendly solvent, to achieve chemo-regio selective bromination of aromatic compounds. innovareacademics.ininnovareacademics.in

| Green Bromination System | Bromine Source | Oxidant / Catalyst | Solvent | Key Advantage |

| H₂O₂-HBr | Hydrobromic Acid (HBr) | Hydrogen Peroxide (H₂O₂) | Water / Ethanol | In situ bromine generation with water as the only byproduct. innovareacademics.inresearchgate.net |

| KBr/K₂S₂O₈ | Potassium Bromide (KBr) | Potassium Persulfate (K₂S₂O₈) | Water | Utilizes a non-toxic bromine source and an environmentally benign solvent. lookchem.com |

| KBr/CAN | Potassium Bromide (KBr) | Ceric Ammonium Nitrate (CAN) | PEG-400 | Eco-friendly and chemo-regio selective method with high yields. innovareacademics.ininnovareacademics.in |

| NaBr/NaOBr | Sodium Bromide (NaBr) | Sodium Bromate (NaOBr) | Acetic Acid | Simple procedure at room temperature. innovareacademics.ininnovareacademics.in |

Mechanistic Investigations of Bromination Reactions in Styrene Systems

Detailed Reaction Pathways and Intermediates in Styrene (B11656) Bromination

The bromination of styrene in a non-nucleophilic solvent like carbon tetrachloride or anhydrous acetic acid primarily proceeds through an electrophilic addition mechanism. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the polarization of the bromine molecule as it approaches the electron-rich π-bond of the styrene's vinyl group. libretexts.org This induced dipole makes one bromine atom electrophilic, which is then attacked by the alkene's π electrons. chemtube3d.com

A key intermediate in this process is the cyclic bromonium ion. cdnsciencepub.comcore.ac.uk This three-membered ring, where the bromine atom is bonded to both carbons of the original double bond, was first proposed to explain the stereospecific nature of bromine addition to alkenes. cdnsciencepub.com While a simple open-chain α-bromocarbonium ion is a possible intermediate, the bromonium ion model is widely accepted due to evidence from stereochemical outcomes and kinetic studies. cdnsciencepub.comcore.ac.uk

For styrene, the intermediate is described as a highly unsymmetrical bromonium ion. cdnsciencepub.comcdnsciencepub.com The positive charge is not equally shared; instead, it is more localized on the benzylic carbon due to the stabilizing effect of the adjacent phenyl ring through resonance. This gives the intermediate significant carbocation character at the benzylic position.

The reaction pathway can be summarized in two main steps:

Formation of the Bromonium Ion : The styrene double bond attacks a bromine molecule, displacing a bromide ion and forming the cyclic, unsymmetrical bromonium ion intermediate. libretexts.orgyoutube.com

Nucleophilic Attack : The bromide ion (Br⁻), acting as a nucleophile, attacks one of the carbons of the bromonium ion. libretexts.orgyoutube.com Due to the partial positive charge being more pronounced at the benzylic carbon, and for stereoelectronic reasons, the attack typically occurs at this position, leading to the opening of the three-membered ring. youtube.com

This sequence results in the formation of the vicinal dibromide, 1,2-dibromo-1-phenylethane. cdnsciencepub.com In the presence of other nucleophiles, such as acetate (B1210297) or nitrate (B79036) ions from the solvent or added salts, a mixture of products can be formed, including the corresponding α-acetoxy-β-bromide or α-nitrato-β-bromide, which further supports the existence of a cationic intermediate susceptible to nucleophilic attack. cdnsciencepub.comcdnsciencepub.com

Stereochemical Outcomes of Styrene Bromination Reactions

The stereochemistry of the bromination of styrene is a direct consequence of the reaction mechanism, particularly the nature of the bromonium ion intermediate. The addition of bromine to the double bond is predominantly an anti-addition. masterorganicchemistry.com This means that the two bromine atoms add to opposite faces of the double bond.

The anti-stereospecificity is explained by the backside attack of the bromide ion on the bromonium ion intermediate. libretexts.orgmasterorganicchemistry.com The bulky bromine atom of the cyclic intermediate shields one face of the molecule, forcing the incoming nucleophile (Br⁻) to approach from the opposite side. masterorganicchemistry.com This leads to the formation of a trans product with respect to the two bromine atoms.

When styrene undergoes bromination, a new chiral center is created at the benzylic carbon. youtube.com The initial attack of bromine can occur on either face of the planar double bond, leading to the formation of a racemic mixture of enantiomeric bromonium ions. The subsequent backside attack by the bromide ion results in a racemic mixture of the (1R,2R)- and (1S,2S)-1,2-dibromo-1-phenylethane enantiomers. masterorganicchemistry.comyoutube.com

While anti-addition is the major pathway, the stereochemical outcome can be influenced by factors such as solvent polarity and the structure of the alkene. cdnsciencepub.com The significant positive charge on the benzylic carbon of the styrene bromonium ion can lead to some loss of stereospecificity if the ion exists long enough for rotation to occur around the carbon-carbon bond, although this is generally not the dominant pathway.

Kinetic and Thermodynamic Parameters of Bromination Processes for Styrene

Kinetic studies of the bromination of substituted styrenes in anhydrous acetic acid have shown that the reaction can follow a complex rate law. cdnsciencepub.comresearchgate.net At 25.3 °C, the reaction rate is described by the expression: v = k₂[styrene][Br₂] + k₃[styrene][Br₂]²

This indicates that both second-order and third-order processes occur simultaneously. cdnsciencepub.comresearchgate.net The second-order term represents the direct reaction between one molecule of styrene and one molecule of bromine, while the third-order term suggests the involvement of a second molecule of bromine in the rate-determining step, possibly assisting in the polarization of the reacting bromine molecule.

For the second-order process, a good linear free energy relationship has been observed, with a Hammett reaction constant (ρ) of -2.24 at 25.3 °C. cdnsciencepub.comcdnsciencepub.com The negative value of ρ indicates that the reaction is accelerated by electron-donating substituents on the phenyl ring and retarded by electron-withdrawing groups. This is consistent with an electrophilic attack on the double bond, where a buildup of positive charge occurs in the transition state.

Activation parameters for the second-order bromination of substituted styrenes show low activation enthalpies (ΔH≠) and large negative activation entropies (ΔS≠). researchgate.net The highly negative ΔS≠ values suggest a highly ordered and restricted transition state, which is consistent with the formation of the cyclic bromonium ion intermediate. researchgate.net

Table 1: Kinetic Data for the Bromination of Substituted Styrenes

| Substituent | k₂ (L mol⁻¹ s⁻¹) at 25.3°C |

|---|---|

| 3-Fluoro | Data not specified |

| 3-Chloro | Data not specified |

| 3-Bromo | Data not specified |

| 3,4-Dichloro | Data not specified |

| 3-Nitro | Data not specified |

| 4-Nitro | Data not specified |

> Note: While the study mentions these substituents, specific rate constants for each were not provided in the abstract. cdnsciencepub.comresearchgate.net

Thermodynamically, the addition of bromine to an alkene is an exergonic process, as the relatively weak π-bond is replaced by two stronger carbon-bromine single bonds. libretexts.org

Influence of Solvents and Catalysts on Styrene Bromination Mechanisms

In polar, nucleophilic solvents such as acetic acid or water, the solvent molecules can compete with the bromide ion in attacking the bromonium ion intermediate. cdnsciencepub.com For example, in the presence of a large excess of acetate, the products are a mixture of 1,2-dibromo-1-phenylethane and α-acetoxy-β-bromo-1-phenylethane. cdnsciencepub.comcdnsciencepub.com This highlights the solvent's role as a participating nucleophile.

The stereospecificity of halogen addition can also be markedly dependent on solvent polarity. cdnsciencepub.com More polar solvents can better solvate the charged intermediates, potentially favoring pathways that deviate from strict anti-addition, although this effect is often minor for bromination.

Catalysts, particularly Lewis acids like iron(III) bromide (FeBr₃), are often used in bromination reactions. libretexts.orgstackexchange.com In the context of aromatic compounds, a Lewis acid catalyst is essential for electrophilic aromatic substitution by polarizing the bromine molecule to create a more potent electrophile (Br⁺). libretexts.org When styrene is treated with bromine in the presence of FeBr₃, a competition arises between addition to the double bond and substitution on the aromatic ring. stackexchange.com The addition reaction across the double bond is generally faster and kinetically favored, especially at lower temperatures, as it does not require the disruption of the aromatic system's stability. stackexchange.com However, under forcing conditions, electrophilic aromatic substitution can also occur.

Radical Bromination Pathways of Styrene Derivatives

In addition to the ionic, electrophilic addition pathway, styrene and its derivatives can undergo bromination via a free-radical mechanism, particularly under conditions that promote radical formation, such as the presence of radical initiators (e.g., peroxides) or UV light. masterorganicchemistry.com

A common reagent for radical bromination is N-bromosuccinimide (NBS). nsf.gov.lk The reaction of styrene with NBS, often in the presence of an oxidant like sodium persulfate or initiated by heat, can lead to the formation of β-bromostyrenes. sci-hub.se This reaction is believed to proceed through a radical mechanism:

Initiation : A bromine radical (Br•) is generated from NBS. sci-hub.se

Propagation : The bromine radical adds to the styrene double bond to form a resonance-stabilized benzylic radical intermediate. sci-hub.se

Oxidation and Elimination : This radical intermediate can then be oxidized and undergo elimination to yield the β-bromostyrene product. sci-hub.se

Theoretical studies on the bromination of α-methylstyrene with NBS have investigated both ionic and radical pathways. nsf.gov.lk The product distribution between allylic and vinylic brominated isomers was found to depend on the substituents on the phenyl ring, suggesting a complex interplay of electronic effects that can influence the stability of the respective intermediates. nsf.gov.lk For unsubstituted α-methylstyrene, the major product is the result of bromination at the double bond. nsf.gov.lk

The use of NBS can also be a tool in polymer chemistry. For instance, syndiospecific styrene polymerization has been terminated using NBS, leading to bromine-capped polystyrene, which provides insights into the polymerization mechanism itself. figshare.com

Advanced Spectroscopic and Chromatographic Characterization of Brominated Styrenic Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Brominated Styrenes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including brominated styrenes. nanalysis.comslideshare.net By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, it is possible to determine the precise connectivity and stereochemistry of atoms within a molecule. beilstein-journals.orgipb.pt

In the context of styrene (B11656) tribromide (1,2,2-tribromo-1-phenylethane), ¹H NMR spectroscopy can be used to identify the protons on the aliphatic chain and the aromatic ring. The integration of the signals reveals the relative number of protons in different chemical environments. Furthermore, the coupling constants (J-values) between adjacent protons provide critical information about the dihedral angles, which helps in assigning the stereochemistry. For instance, the analysis of splitting patterns in the vinylic region of styrene reveals that the signals are doublets of doublets, allowing for the determination of coupling between different protons. nanalysis.com In brominated styrene-butadiene copolymers, ¹H NMR is used to quantify the remaining unbrominated double bonds by comparing the integrated areas of signals for protons adjacent to these bonds (4.8-6.0 ppm) with those of protons on the brominated backbone (3.0-4.8 ppm). google.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its electronic environment. The presence of electronegative bromine atoms causes a significant downfield shift for the attached carbons. In poly(3-bromostyrene), the carbon resonances show sensitivity to the polymer's stereochemistry, indicating that the polymer synthesized via free radical initiation is atactic. researchgate.net For symmetrical molecules, the number of unique signals in the ¹³C NMR spectrum can quickly confirm the molecular symmetry. beilstein-journals.org The combination of 1D (¹H, ¹³C) and advanced 2D NMR techniques (e.g., COSY, HETCOR) allows for the unambiguous assignment of all proton and carbon signals, confirming the final structure. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Brominated Styrenic Structures. (Note: Data are illustrative and can vary based on solvent and specific stereoisomer.)

| Compound/Fragment | Nucleus | Chemical Shift (δ) Range (ppm) | Key Features |

| Styrene | ¹H (Vinyl) | 5.2 - 6.8 | Three distinct signals (doublet of doublets) for the three vinyl protons. nanalysis.com |

| ¹³C (Vinyl) | 114 - 137 | Signals for the two sp² hybridized vinyl carbons. | |

| Brominated Alkyl Chain (-CHBr-CHBr₂) | ¹H | 4.5 - 6.0 | Protons are shifted significantly downfield due to the deshielding effect of bromine atoms. |

| ¹³C | 40 - 70 | Carbon atoms directly bonded to bromine show large downfield shifts. | |

| Brominated Aromatic Ring | ¹H | 7.0 - 7.8 | The substitution pattern affects the multiplicity and chemical shifts of the aromatic protons. |

| ¹³C | 120 - 140 | Carbon atoms bonded to bromine (C-Br) appear in a characteristic region, distinct from other aromatic carbons. |

Mass Spectrometry Techniques for Identification of Brominated Styrene Reaction Products and Degradants

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov It is particularly valuable for identifying reaction products, impurities, and thermal degradants of brominated styrenes. researchgate.net

When analyzing brominated compounds, the most distinctive feature in a mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio. nih.gov Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (doublet) of equal intensity, separated by two mass-to-charge units (m/z). Fragments with two bromine atoms will show a characteristic 1:2:1 triplet pattern, and those with three will exhibit a 1:3:3:1 quartet pattern.

Techniques such as Thermogravimetry coupled with Mass Spectrometry (TG-MS) are employed to study the thermal degradation of polymers containing brominated flame retardants. researchgate.netnih.gov For instance, the thermal degradation of high-impact polystyrene (HIPS) containing brominated flame retardants can produce hazardous compounds like brominated benzenes, phenols, and α-bromoethylbenzene, which are identified by their mass spectra. researchgate.netnih.gov Direct-inlet probe (DIP) MS combined with a high-resolution analyzer like time-of-flight (TOF) can be used for the direct identification of brominated additives in polymer matrices with high mass accuracy, allowing for reliable identification. nih.gov

The fragmentation of styrene tribromide in an electron ionization (EI) source would likely proceed through the loss of a bromine radical (Br•), hydrogen bromide (HBr), or successive losses of these units. The molecular ion peak [M]⁺ would be weak or absent, but the characteristic isotopic patterns in the fragment ions would confirm the presence and number of bromine atoms.

Table 2: Common Mass Fragments of Brominated Styrenes Identified by Mass Spectrometry.

| Fragment | Description | Characteristic Isotopic Pattern |

| [M]⁺ | Molecular Ion | Reflects the total number of bromine atoms in the molecule (e.g., 1:3:3:1 for three Br atoms). |

| [M-Br]⁺ | Loss of a bromine radical | Pattern corresponds to one less bromine atom than the parent molecule. |

| [M-HBr]⁺ | Loss of a hydrogen bromide molecule | Pattern corresponds to one less bromine atom than the parent molecule. |

| [C₈H₈Br]⁺ | Bromostyrene-like fragment | 1:1 doublet. |

| [Br]⁺ | Bromine ion | 1:1 doublet at m/z 79 and 81. |

| [HBr]⁺ | Hydrogen bromide ion | 1:1 doublet at m/z 80 and 82. |

Infrared Spectroscopy for Functional Group Analysis in Brominated Styrenes

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective technique for identifying the functional groups present in a molecule. upi.edunsf.gov When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its molecular vibrations (stretching, bending, etc.). upi.edu This results in a unique spectrum that acts as a molecular "fingerprint." biomedscidirect.com

For this compound, the FTIR spectrum would display characteristic absorption bands for the aromatic ring and the carbon-bromine bonds. The key vibrational modes include:

Aromatic C-H Stretching: Typically observed as a group of sharp peaks just above 3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: Found just below 3000 cm⁻¹, corresponding to the C-H bonds on the ethyl side chain. ieeesem.com

Aromatic C=C Stretching: A series of sharp absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring. researchgate.net

C-Br Stretching: The carbon-bromine bond vibration is a key indicator. This absorption is typically strong and found in the fingerprint region, usually between 700 and 500 cm⁻¹. Its exact position can provide clues about the substitution environment (e.g., primary, secondary, or tertiary alkyl halide).

Aromatic C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene (B151609) ring. For a monosubstituted ring like that in this compound, strong absorptions are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

By comparing the spectrum of a sample to that of a known standard or to spectral libraries, one can confirm the identity of the compound and the presence of specific functional groups. upi.edu

Table 3: Key Infrared Absorption Frequencies for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | C-H Stretch | Aliphatic Chain |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 770 - 730 | C-H Bend (Out-of-Plane) | Monosubstituted Benzene |

| 710 - 690 | C-H Bend (Out-of-Plane) | Monosubstituted Benzene |

| 700 - 500 | C-Br Stretch | Alkyl Bromide |

Chromatographic Separation Methods (e.g., GC-MS, HPLC) for Complex Brominated Styrene Mixtures

Chromatography is an indispensable tool for separating, identifying, and quantifying components in a complex mixture. For brominated styrenic compounds, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most widely used techniques. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds. researchgate.net In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long, thin capillary column. nih.gov For brominated styrenes, a nonpolar column is typically used. The separated components then enter a mass spectrometer for detection and identification. researchgate.net A selective and sensitive method for trace analysis involves converting styrene into styrene dibromide, which can then be detected with high sensitivity using an electron-capture detector (ECD). nih.gov Pyrolysis GC-MS is another powerful variant used to analyze non-volatile materials like polymers, where the material is heated to decomposition and the resulting fragments are analyzed. shimadzu.comshimadzu.com

High-Performance Liquid Chromatography (HPLC) is suited for separating compounds that are non-volatile or thermally unstable. nih.gov Separation occurs in a column packed with a stationary phase (e.g., silica (B1680970) or a modified version like C18) as a pressurized liquid mobile phase carries the sample through. mdpi.com For brominated styrenes, which are relatively nonpolar, reversed-phase HPLC (a nonpolar stationary phase and a polar mobile phase) is often the method of choice. Detectors commonly used include UV-Vis (as the aromatic ring is a strong chromophore) and MS. nih.govwordpress.com Gel permeation chromatography (GPC) can be coupled online with HPLC to first separate flame retardant additives from the polymer matrix before further separation and analysis. wordpress.com

Table 4: Chromatographic Methods for the Analysis of Brominated Styrenes.

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detector | Application |

| GC-MS | Nonpolar (e.g., DB-5ms) | Helium | Mass Spectrometry (MS) | Separation and identification of volatile brominated reaction products and degradants. researchgate.net |

| GC-ECD | Nonpolar | Nitrogen or Argon/Methane | Electron Capture (ECD) | Ultra-trace analysis of brominated compounds like styrene dibromide. nih.gov |

| Pyrolysis-GC-MS | Nonpolar (e.g., Ultra ALLOY-PBDE) | Helium | Mass Spectrometry (MS) | Analysis of brominated flame retardants in polymer matrices. shimadzu.com |

| HPLC-UV/MS | Reversed-Phase (e.g., C18) | Acetonitrile (B52724)/Water Gradient | UV-Vis, Mass Spectrometry (MS) | Separation of brominated flame retardants and their metabolites from complex mixtures. nih.govwordpress.com |

| GPC-HPLC | GPC Column (e.g., Polystyrene-divinylbenzene) | Tetrahydrofuran (THF) | UV-Vis | Pre-separation of brominated additives from polymer matrix before HPLC analysis. wordpress.com |

Engineering of Styrene Based Materials with Bromine Incorporation

Flame Retardancy Mechanisms of Brominated Styrenic Polymers

Brominated flame retardants, including compounds like styrene (B11656) tribromide, operate through complex mechanisms in both the gas and condensed phases to inhibit polymer combustion. mst.dkpuerchem.com The effectiveness of these retardants is often linked to the C-Br bond strength, which dictates the temperature at which the flame-retardant action is initiated. mdpi.com

The primary flame retardant action of brominated compounds occurs in the gas phase. behinpolymerco.com During combustion, the polymer and the flame retardant undergo thermal decomposition. puerchem.com The brominated flame retardant releases hydrogen bromide (HBr) into the gaseous phase. mst.dkcore.ac.uk This HBr acts as a radical scavenger, interfering with the high-energy, self-propagating chain reactions of the fire. behinpolymerco.comuclan.ac.uknih.gov

The key combustion process involves highly reactive hydrogen (H•) and hydroxyl (OH•) radicals. puerchem.commdpi.com The released HBr effectively "traps" these radicals, replacing them with a much less reactive bromine radical (Br•), as shown in the reactions below. mdpi.comuclan.ac.uk

H• + HBr → H₂ + Br•

OH• + HBr → H₂O + Br•

This interruption of the radical chain reaction cools the flame and reduces its ability to sustain itself, thus inhibiting combustion. puerchem.combehinpolymerco.com The effectiveness of halogens in this process follows the order I > Br > Cl > F. up.ac.za While iodine is most effective, its low thermal stability makes it unsuitable for most polymer applications, positioning bromine as a highly efficient and widely used option. up.ac.za

While gas-phase inhibition is the principal mechanism, brominated flame retardants also contribute to condensed-phase (solid-phase) actions. up.ac.zaresearchgate.net Some brominated flame retardants can promote the formation of a carbonaceous char layer on the surface of the burning polymer. researchgate.netmdpi.com This char layer acts as an insulating barrier, which serves multiple functions:

It shields the underlying polymer from the heat of the flame, slowing down further thermal decomposition. mdpi.com

It limits the release of flammable volatile gases, which are the fuel for the fire. mdpi.com

It can prevent the dripping of molten polymer, which would otherwise spread the fire. up.ac.za

In some systems, the reaction of the flame retardant or its decomposition products with the polymer can alter the polymer's degradation pathway, leading to increased charring. up.ac.zaresearchgate.net For example, in studies involving brominated polystyrene, the styrene monomer released during decomposition can cross-link to form a polyaromatic hydrocarbon (PAH)-type char, which acts as a protective layer. researchgate.net

The efficacy of brominated flame retardants is significantly enhanced when used with a synergist, most commonly antimony trioxide (Sb₂O₃). mst.dkflameretardants-online.comoceanchemgroup.com Antimony trioxide on its own has little to no flame-retardant effect. mst.dksid.ir However, in the presence of a bromine source, a powerful synergistic effect is observed. flameretardants-online.comsid.ir

At combustion temperatures, antimony trioxide reacts with the hydrogen bromide (HBr) released from the brominated flame retardant. up.ac.zaoceanchemgroup.comsid.ir This reaction occurs in the condensed phase and produces volatile antimony species, such as antimony tribromide (SbBr₃) and antimony oxybromide (SbOBr). up.ac.zachalmers.se

Sb₂O₃ + 6 HBr → 2 SbBr₃ + 3 H₂O

These antimony halides are then transferred into the gas phase, where they act as highly effective radical scavengers, even more so than HBr alone. up.ac.zaresearchgate.net This amplified gas-phase inhibition is the core of the bromine-antimony synergy, leading to superior flame retardancy compared to using the brominated additive alone. mst.dkresearchgate.net

Condensed-Phase Char Formation and Barrier Effects in Brominated Styrene Systems

Polymeric Matrices for Brominated Styrenic Flame Retardants

Brominated additive flame retardants like styrene tribromide are incorporated into various thermoplastic polymers to meet flammability standards in industries such as electronics, construction, and automotive manufacturing. novistachem.comstephen-webster.co.uk The choice of polymer matrix depends on the desired physical properties, cost, and specific application requirements.

High-Impact Polystyrene (HIPS) and Acrylonitrile (B1666552) Butadiene Styrene (ABS) are widely used styrenic polymers known for their toughness and processability. stephen-webster.co.uk However, they are inherently flammable and generate significant smoke upon burning. researchgate.netresearchgate.net To counteract this, brominated flame retardants are commonly added, often in conjunction with antimony trioxide. chalmers.seresearchgate.net

Table 1: Example Flammability Data for Flame-Retarded HIPS This table presents illustrative data based on typical findings in research literature to demonstrate the effect of flame retardants.

| Formulation | Flame Retardant (wt%) | Synergist (Sb₂O₃ wt%) | Limiting Oxygen Index (LOI) (%) | UL 94 Rating |

| Neat HIPS | 0 | 0 | 18 | Fails |

| HIPS + FR | 12 | 0 | 24 | V-2 |

| HIPS + FR + Synergist | 12 | 4 | >29 | V-0 |

Source: Data synthesized from findings reported in studies such as sid.irresearchgate.net.

Styrene-butadiene copolymers (SBCs), including styrene-butadiene rubber (SBR) and styrene-butadiene-styrene (SBS) block copolymers, are another important class of materials where flame retardancy is required for certain applications. researchgate.netresearchgate.net These materials combine the rigidity of polystyrene blocks with the elasticity of polybutadiene (B167195) blocks.

The selective bromination of the butadiene portion of these copolymers is a method to create polymeric flame retardants. researchgate.netresearchgate.netgoogle.com This approach covalently bonds the bromine to the polymer backbone, which can offer advantages in terms of permanence. Additive flame retardants like this compound can also be blended with these copolymers. The presence of polystyrene segments in the copolymer enhances compatibility with polystyrene-based blends. researchgate.netacs.org The brominated flame retardant functions through the established gas-phase inhibition mechanism, releasing HBr upon thermal decomposition to quench the flame. researchgate.net

Table 2: Comparison of Properties for Styrenic Polymers This table provides a general comparison of key properties for the discussed polymeric matrices.

| Polymer | Key Characteristics | Common Flame Retardant Strategy | Typical Applications |

| HIPS | Good impact strength, low cost, easy to process | Additive Brominated FR + Sb₂O₃ | Electronic housings, toys, packaging stephen-webster.co.uk |

| ABS | High strength, impact and heat resistance | Additive Brominated FR + Sb₂O₃ | Automotive parts, consumer electronics, computer keyboards stephen-webster.co.ukresearchgate.net |

| SBCs | Elastomeric properties, versatile | Additive or Reactive Bromination | Adhesives, footwear, asphalt (B605645) modification, specialty flame-retardant blends researchgate.netresearchgate.net |

Polystyrene Foams and Insulating Materials with Bromine Additives

Polystyrene foams, including expanded polystyrene (EPS) and extruded polystyrene (XPS), are widely utilized as insulating materials in the construction industry due to their excellent thermal insulation properties, light weight, and affordability. epsole.comalfa-chemistry.com However, polystyrene is inherently flammable, which necessitates the incorporation of flame retardants to meet stringent fire safety standards required by building codes. modernbuildingalliance.usizoder.org.tr Brominated compounds have historically been the primary additives used to impart fire resistance to these materials.

For many years, Hexabromocyclododecane (HBCD) was the most common flame retardant used in EPS and XPS foams. epsole.comsips.org Added to the polymer matrix, HBCD acts by releasing bromine radicals upon heating, which interferes with the chemical reactions of combustion in the gas phase, thus inhibiting or slowing the spread of fire. epsole.com The function of these flame retardants is to raise the ignition temperature, reduce the burning rate, and limit flame spread. sips.orgbuildblock.com

Due to environmental and health concerns regarding the persistence and bioaccumulative properties of HBCD, the industry has transitioned to alternative flame retardants. izoder.org.trcefic.org A prominent replacement is a polymeric brominated flame retardant, often a brominated styrene-butadiene copolymer. izoder.org.trrsc.org This polymeric flame retardant is a high molecular weight molecule, which makes it less likely to be released from the polystyrene matrix into the environment. izoder.org.tr It provides comparable fire safety performance to HBCD at similar bromine loading levels and is compatible with existing foam production technologies. izoder.org.trbuildblock.com Research indicates that this polymeric alternative has an improved environmental health and safety profile. rsc.org

The incorporation of these additives is crucial for applications such as building wall, roof, and floor insulation, structural insulated panels (SIPs), and exterior insulation and finish systems (EIFS), where fire safety is paramount. epsole.com Besides brominated compounds, other flame retardants like phosphorus-based compounds and metal hydroxides are also used, though they may require higher loading levels which can impact the material's mechanical properties. alfa-chemistry.com

Table 1: Comparison of Flame Retardants Used in Polystyrene Foams

| Feature | Hexabromocyclododecane (HBCD) | Polymeric Brominated Flame Retardant |

|---|---|---|

| Chemical Nature | Small molecule, additive | High molecular weight polymer, additive izoder.org.trbuildblock.com |

| Primary Function | Releases bromine radicals to inhibit combustion epsole.com | Releases bromine radicals to inhibit combustion rsc.org |

| Efficacy | Highly effective at low concentrations | Comparable fire performance to HBCD izoder.org.tr |

| Environmental Profile | Concerns over persistence and bioaccumulation izoder.org.trcefic.org | Improved profile, lower bioavailability izoder.org.trrsc.org |

| Typical Application | Historically used in EPS and XPS foams sips.org | Current standard for EPS and XPS foams modernbuildingalliance.usizoder.org.tr |

Structure-Property Relationships in Brominated Styrenic Polymers for Performance Enhancement

The incorporation of bromine atoms into the styrene monomer significantly alters its reactivity. For instance, brominated styrenes such as dibromostyrene and tribromostyrene (B8806245) exhibit a much higher rate of thermal polymerization than unsubstituted styrene. epo.org This increased reactivity is attributed to the electronic effects of the halogen substituents on the vinyl group. acs.org Specifically, the rate of polymerization for 2,4,5-tribromostyrene is noted to be greater than that of dibromostyrene isomers, which in turn is significantly higher than that of styrene. epo.org

In the context of flame retardancy, the bromine content is a critical parameter. A higher weight percentage of bromine generally leads to more effective flame retardant performance. Brominated polystyrenes used as additives typically have bromine contents exceeding 60 wt%. google.com The thermal stability of the brominated polymer is another crucial property. For additive flame retardants, it is essential that the polymer remains stable during the high-temperature processing of the host plastic but decomposes to release flame-inhibiting hydrogen bromide (HBr) at combustion temperatures. rsc.orggoogle.com Novel brominated styrenic polymers have been developed to have high thermal stability, releasing minimal HBr during processing, which reduces corrosion of manufacturing equipment. google.com

The molecular weight and structure of the polymer also play a significant role. High molecular weight polymeric flame retardants are favored for their low volatility and reduced potential to migrate out of the polymer matrix. izoder.org.tr The structure of copolymers can be tailored for specific properties. For example, copolymerizing 2,4,5-tribromostyrene (TBSt) with monomers like methyl acrylate (B77674) (MA) or methyl methacrylate (B99206) (MMA) results in copolymers with distinct thermal properties. tandfonline.com The glass transition temperature of these copolymers increases significantly with a higher content of TBSt, while the decomposition temperature is also elevated compared to the non-brominated homopolymers. tandfonline.com This demonstrates that by controlling the copolymer composition, materials with tailored thermal stability and mechanical properties can be engineered.

Table 2: Structure-Property Effects in Brominated Styrenic Polymers

| Structural Feature | Influence on Property | Research Finding |

|---|---|---|

| Bromine Content | Flame Retardancy | Higher bromine content (e.g., >60 wt%) enhances flame retardant efficiency. google.com |

| Bromine Substitution | Polymerization Reactivity | Rate of thermal polymerization: 2,4,5-tribromostyrene > dibromostyrene > styrene. epo.org |

| Polymer Architecture | Thermal Stability & Tg | Copolymerizing 2,4,5-tribromostyrene with acrylates increases glass transition temperature (Tg) and decomposition temperature. tandfonline.com |

| Molecular Weight | Migration/Permanence | High molecular weight reduces volatility and migration from the host polymer. izoder.org.tr |

| Polymer Backbone | Compatibility/Morphology | Styrene blocks in a triblock copolymer structure can improve compatibility and lead to better cell morphology in foams. rsc.org |

Novel Applications of Brominated Styrene Derivatives in Materials Science

Brominated styrene derivatives, particularly tribromostyrene, are versatile building blocks in materials science, primarily driven by the demand for high-performance flame retardant materials. ontosight.aiontosight.ai Their applications extend beyond simple additives to include reactive components in polymer synthesis and the creation of specialized polymers with tailored functionalities.

The most significant application of brominated styrene derivatives is in the production of flame retardants. alliedmarketresearch.com They can be used to create both additive and reactive flame retardants. mst.dk

Additive Flame Retardants: Brominated polystyrene, produced from the polymerization of brominated styrene monomers, is a key example. google.com These polymers are physically blended with thermoplastic materials like high-impact polystyrene (HIPS), polyamides, and polyesters to confer flame retardancy. google.commst.dk Novel brominated polystyrenes have been engineered for high thermal stability and low color, making them suitable for demanding applications. google.com

Reactive Flame Retardants: Brominated styrene monomers, such as tribromostyrene, can be copolymerized with other monomers (e.g., acrylonitrile, methyl acrylate) to permanently incorporate the flame-retardant moiety into the polymer backbone. tandfonline.comchemrj.org This approach ensures the permanence of the flame retardancy and can maintain or enhance the mechanical properties of the base polymer. chemrj.org For example, a polymer polyol formed from tribromostyrene and acrylonitrile has been shown to impart improved flame resistance to polyurethane foams. chemrj.org

Beyond flame retardancy, brominated styrene derivatives are used to synthesize specialty polymers with unique properties. The copolymerization of 2,4,5-tribromostyrene with methyl acrylate and methyl methacrylate produces copolymers with significantly increased glass transition temperatures, which is desirable for applications requiring high thermal resistance. tandfonline.com Furthermore, the presence of bromine atoms can modify other material properties. For instance, brominated poly(isobutylene-co-para-methylstyrene) can be functionalized to create peroxide-curable ionomeric elastomers, demonstrating the potential for creating advanced materials with complex functionalities. acs.org

The synthesis of these derivatives is also an active area of research. Methods for the direct bromination of styrene or the multi-step synthesis of tribromostyrene are continuously being refined to improve yield and purity. ontosight.aigoogle.comgoogle.com These intermediates are crucial not only for polymers but also in the synthesis of other specialty chemicals. ontosight.ai

Table 3: Applications of Brominated Styrene Derivatives

| Application Area | Specific Use | Compound/Polymer Example | Key Benefit |

|---|---|---|---|

| Flame Retardants (Additive) | Blending with thermoplastics (HIPS, ABS, Polyesters) | Brominated Polystyrene (Br-PS) | High flame retardant efficiency, improved thermal stability. google.commst.dk |

| Flame Retardants (Reactive) | Copolymerization into polymer backbones | 2,4,5-Tribromostyrene (TBSt) copolymerized with acrylonitrile | Permanent flame retardancy, retention of mechanical properties. tandfonline.comchemrj.org |

| High-Performance Polymers | Enhancing thermal properties of plastics | Copolymers of TBSt with methyl methacrylate (MMA) | Increased glass transition temperature (Tg) and thermal stability. tandfonline.com |

| Specialty Elastomers | Creating curable ionomers | Brominated poly(isobutylene-co-para-methylstyrene) derivatives | Enables creation of thermoset elastomers with unique cure characteristics. acs.org |

| Chemical Synthesis | Intermediate for specialty chemicals | Tribromostyrene | Versatile building block for various organic compounds. ontosight.aiontosight.ai |

Degradation Pathways and Stability of Brominated Styrenic Materials

Thermal Degradation Kinetics and Products of Brominated Styrenic Polymers

The introduction of bromine-containing flame retardants into polystyrene (PS) affects the kinetics and products of its thermal degradation. The process is influenced by both chemical and physical factors, with the bromine substituents playing a crucial role in the degradation pathway. akjournals.com The thermal stability of brominated polystyrene is largely dependent on the location of the bromine atoms; placing the halogen on the aromatic ring results in a more thermodynamically stable bond compared to halogenation on the polymer backbone. google.com Bonds between aromatic ring carbons and halogen atoms are more stable than those between benzylic (backbone) carbon atoms and halogens. google.com

Kinetic studies using thermogravimetric analysis (TGA) have shown that the thermal degradation of polystyrene generally follows a first-order reaction with an activation energy of approximately 250 ± 20 kJ mol⁻¹. akjournals.com However, the presence of BFRs can alter this. For instance, kinetic models based on TGA data for a polymeric flame retardant (PFR) in polystyrene foam predict that it would take 100 years to degrade 1% of the PFR at 50°C and 1,000 years at 20°C, suggesting high thermal stability under normal use conditions. acs.orgnih.gov Oxidation does not appear to be a major pathway in this context, with thermal degradation being the dominant process. acs.org

The degradation mechanism involves the breakdown of chemical bonds through pyrolysis, releasing various products. chemicalbook.com The presence of bromine radicals from the flame retardant can induce the polymer backbone to break at multiple points. researchgate.net While the thermal degradation of pure polystyrene is somewhat inhibited by the recombination of macroradicals (a "cage effect"), this recombination is hindered in brominated polystyrene due to the rapid diffusion of hydrogen bromide (HBr). researchgate.net

Pyrolysis of brominated styrenic polymers leads to the formation of a variety of products. The primary process for polystyrene is depolymerization, yielding the styrene (B11656) monomer. akjournals.com In brominated versions, the key products include HBr and various brominated aromatic compounds. chemicalbook.com Pyrolysis-gas chromatography/mass spectrometry (Py-GC-MS) has been used to identify specific degradation products. For example, the pyrolysis of a poly(styrene-co-methyl methacrylate) blend with aluminum tribromide resulted in new products such as bromobenzene, alpha-methyl styrene, and brominated anhydride (B1165640) rings, which were not observed in the degradation of the neat copolymer. iaea.orgiaea.orgosti.gov

| Parameter | Value/Observation | Source(s) |

| Activation Energy (PS) | 250 ± 20 kJ mol⁻¹ | akjournals.com |

| Predicted Degradation (PFR) | 1% degradation in 100 years at 50°C | acs.orgnih.gov |

| Primary Degradation Process | Depolymerization, Radical Induced Scission | akjournals.comresearchgate.net |

| Key Thermal Products | Styrene, Hydrogen Bromide (HBr), Brominated Aromatics | akjournals.comchemicalbook.comresearchgate.net |

| Effect of Bromine Location | Ring bromination is more stable than backbone bromination | google.com |

Photo-Oxidative Degradation Mechanisms and Species Formation in Brominated Styrenes

Photo-oxidative degradation, initiated by exposure to ultraviolet (UV) radiation in the presence of oxygen, is a significant pathway for the breakdown of brominated styrenic materials. The presence of brominated flame retardants can accelerate the photooxidation of the polymer matrix. daneshyari.com BFRs can decompose under irradiation, forming free radicals that attack the polymer. daneshyari.com This process often occurs primarily at the surface, as UV radiation may not penetrate deeply into materials like foam insulation. acs.orgnih.gov

The mechanism involves the formation of radicals on the polymer backbone. For instance, the benzyl (B1604629) carbon in styrene can form free radicals after UV exposure, which then react with oxygen or water. frontiersin.org The C-Br bond has a relatively low bond dissociation energy (approx. 285 kJ/mol), making it susceptible to cleavage under UV irradiation. daneshyari.com The degradation of BFRs in a high-impact polystyrene (HIPS) matrix can involve the cleavage of both C-Br bonds and C-O-C ether linkages, if present. nih.gov Studies have shown that the photodegradation of BFRs like decabromodiphenyl ether (DBDE) and hexabromocyclododecane (HBCDD) in HIPS can follow pseudo-first-order kinetics, with significant degradation occurring within seconds of irradiation. nih.gov

A variety of species are formed during the photo-oxidative degradation of brominated styrenes. Analysis of volatile photoproducts from HIPS containing BFRs has identified brominated aromatic compounds, with bromophenols being particularly abundant in some cases. nih.gov The bromine radicals released during the phototransformation of the BFRs can react with the HIPS matrix, leading to the formation of volatile brominated molecules that may accelerate the degradation of the plastic. nih.gov Liquid chromatography-mass spectrometry analysis of degradation products from a polymeric BFR identified several small-molecule polar products, including brominated species. nih.gov Similarly, the photodegradation of expanded polystyrene (EPS) in water generates a range of water-soluble chemicals, including styrene monomers and oxidized degradation products. frontiersin.org

| Degradation Aspect | Observation/Mechanism | Formed Species | Source(s) |

| Initiation | UV radiation causes cleavage of C-Br bonds and radical formation on the polymer backbone. | Free radicals, Bromine radicals | daneshyari.comfrontiersin.org |

| Propagation | Radicals attack the polymer and react with oxygen. | Peroxy radicals | rsc.org |

| Products | Fragmentation and oxidation of the polymer and BFR. | Brominated aromatic compounds, Bromophenols, Styrene monomers, Oxidized polar molecules | nih.govfrontiersin.orgnih.gov |

| Kinetics | Can follow pseudo-first-order kinetics for BFR degradation within the polymer. | - | nih.gov |

| Location | Primarily a surface-level phenomenon in dense materials. | - | acs.orgnih.gov |

Chemical Degradation Processes and Debromination Strategies for Styrene Polymers with Brominated Flame Retardants

Beyond thermal and photo-oxidative pathways, brominated styrenic polymers can be degraded or modified through targeted chemical processes. A key area of research is the development of debromination strategies to remove bromine from flame-retardant plastics, which is crucial for recycling and reducing the formation of toxic byproducts like brominated dioxins and furans during thermal processing. rsc.orgmdpi.com

Several effective debromination strategies have been developed:

Ammonia (B1221849) Treatment: Heating flame-retardant high-impact polystyrene (HIPS-Br) at 450°C in the presence of ammonia has been shown to successfully remove both inorganic and most organic bromine compounds. rsc.org The bromine is converted into inorganic ammonium (B1175870) bromide (NH₄Br), a powder that can be easily collected, allowing for bromine recovery. This process also yields a liquid rich in benzene (B151609) derivatives that can be used as a chemical feedstock or fuel. rsc.org

Alkaline Solvothermal Treatment: This method involves treating the brominated polymer at moderate temperatures (160°C to 230°C) with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a high-boiling point solvent such as ethylene (B1197577) glycol or triethylene glycol. mdpi.com This process can achieve up to 99% debromination of HIPS and PS from electronic waste. mdpi.com The debromination can occur through two pathways: substitution of bromine with a hydroxide group or the elimination of HBr. researchgate.net

Hydrothermal Treatment: Using water at high temperatures and pressures can also degrade the polymer and facilitate debromination. For example, 96% debromination of Br-HIPS has been reported at 280°C using polypropylene (B1209903) as a reductive agent. mdpi.com

These chemical methods offer controlled ways to break down the polymer and remove the halogen content, transforming plastic waste into valuable chemicals and reducing its environmental hazard.

| Debromination Strategy | Reagents/Conditions | Efficiency | Recovered Products | Source(s) |

| Ammonia Treatment | Ammonia gas, 450°C | >90% Br removal | Ammonium bromide (NH₄Br), Liquid oil (benzene derivatives) | rsc.org |

| Alkaline Solvothermal | NaOH or KOH in ethylene glycol, 160-230°C | Up to 99% Br removal | Debrominated polymer, Bromide salts in solution | mdpi.com |

| Hydrothermal Treatment | Water, Polypropylene, 280°C | 96% Br removal | Debrominated oil | mdpi.com |

Microbial Degradation of Styrene and its Potential Relevance to Brominated Derivatives

The natural occurrence of styrene has led to the evolution of numerous microorganisms capable of degrading it. frontiersin.org Under aerobic conditions, two primary microbial degradation pathways for styrene have been identified: side-chain oxygenation and direct cleavage of the aromatic ring. frontiersin.org A large number of bacterial genera can utilize styrene as their sole source of carbon and energy. nih.gov This microbial activity is a key reason why significant accumulation of styrene is not observed in the environment. frontiersin.org

However, the microbial degradation of synthetic polymers like polystyrene and its brominated derivatives is far more challenging. Conventional synthetic polymers are generally resistant to microbial attack due to their high molecular weight, hydrophobicity, and stable chemical structure. researchgate.net While some studies have reported modest degradation of polystyrene by certain microbial strains, the process is extremely slow. researchgate.net The bioavailability of the polymer is a major limiting factor. researchgate.net

For brominated derivatives, the challenges are likely compounded. The presence of bromine atoms can increase the molecule's recalcitrance. Studies on related compounds like 3,5-dibromostyrene (B121113) have shown limited breakdown under aerobic conditions, suggesting a high potential for environmental persistence. Research on the degradation of polystyrene by the brown-rot fungus Gloeophyllum trabeum, which uses a powerful oxidative system (Fenton chemistry), showed only superficial oxidation of the polymer. researchgate.net This suggests that even with potent chemical agents, the inert structure of the polystyrene backbone presents a significant barrier to biodegradation. researchgate.net

Therefore, while the microbial pathways for degrading the basic styrene monomer are well-established, their direct relevance to the large-scale degradation of brominated styrenic polymers is limited. The primary obstacles are the poor bioavailability of the high-molecular-weight polymer and the inherent stability of its carbon-carbon backbone, which are not easily overcome by microbial enzymes.

Computational and Theoretical Modeling in Styrenic Bromination Chemistry

Density Functional Theory (DFT) Studies on Styrene (B11656) Bromination Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a powerful quantum chemical method used to analyze reaction pathways and the energetic properties of transient species. sumitomo-chem.co.jp In the context of styrenic chemistry, DFT has been crucial for understanding the mechanisms of bromination reactions.

Studies on the electrophilic addition of bromine (Br₂) to styrene have used DFT to map the reaction's potential energy surface. This involves calculating the energies of intermediates and transition states to determine the most likely reaction path. acs.org The reaction is understood to proceed through initial intermediates, including a π-complex, which then evolves into an ionic intermediate like a cyclic bromonium ion. acs.org The stability of these intermediates is key to the reaction's progression. For example, in the reaction of bromine with highly hindered alkenes, a stable bromonium ion has been isolated and characterized, confirming theoretical predictions. researchgate.net

DFT calculations also elucidate the formation of different products. For instance, in the bromination of allylaryls, DFT has been used to explain the formation of both 1,2-dibromo and 1,3-dibromo adducts. The outcome depends on the electronic properties of the aryl group; electron-rich rings favor a 1,2-aryl shift to form a spiro[2.5] intermediate, leading to the 1,3-dibromo product. acs.orgresearchgate.net

Furthermore, DFT is applied to radical-initiated reactions, which are relevant to the modification and degradation of polystyrene. nsc.ru Molecular modeling can compute the bond dissociation energies (BDE) associated with polymer degradation. For example, calculations can show how a bromine radical, formed from a flame retardant additive, can abstract a hydrogen atom from the polystyrene backbone, initiating polymer chain scission. nsc.ru This condensed-phase activity is a major mechanism for how brominated flame retardants enhance the degradation of polystyrene. nsc.ru

Quantum Chemical Calculations of Molecular Properties and Reactivity of Brominated Styrene Structures

Quantum chemical calculations provide fundamental insights into how bromination affects the geometry, electronic structure, and reactivity of styrenic compounds like 2,4,6-tribromostyrene. nih.gov These methods can accurately predict molecular properties that are difficult to measure experimentally.

Optimized molecular geometries, including bond lengths and angles, are a primary output of these calculations. For halogenated molecules, calculated structural parameters have shown very good agreement with experimental data. conicet.gov.ar Electronic properties are also a key focus. Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's reactivity and stability. beilstein-journals.org

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, reveals details about bonding and charge distribution. In the study of bromination intermediates, NBO analysis has shown how carbocations are stabilized by resonance. researchgate.net The molecular electrostatic potential (MEP) can also be calculated to identify electron-rich and electron-poor regions of a molecule, predicting sites for nucleophilic or electrophilic attack. beilstein-journals.org

The following table presents calculated properties for 2,4,6-tribromostyrene, illustrating the type of data generated through computational methods.

| Property | Value | Method/Source |

| Molecular Formula | C₈H₅Br₃ | PubChem nih.gov |

| Molecular Weight | 340.84 g/mol | Computed by PubChem nih.gov |

| XLogP3 | 4.8 | Computed by XLogP3 nih.gov |

| Exact Mass | 337.79414 Da | Computed by PubChem nih.gov |

| Topological Polar Surface Area | 0 Ų | Computed by Cactvs nih.gov |

| Heavy Atom Count | 11 | Computed by Cactvs nih.gov |

| Complexity | 134 | Computed by Cactvs nih.gov |

This interactive table summarizes key computed properties for 2,4,6-tribromostyrene.

Simulation of Polymerization and Degradation Processes involving Styrenic Bromine Compounds

Computational simulations, including molecular dynamics (MD) and methods utilizing reactive force fields (ReaxFF), are essential for studying the complex processes of polymerization and degradation of brominated styrenic polymers. mdpi.comscm.com These simulations provide an atomistic view of dynamic events that occur over time.

Simulations have been used to investigate the thermal degradation of polystyrene in the presence of brominated flame retardants (BFRs). researchgate.net During pyrolysis, BFRs can release bromine radicals that react with hydrogen from the polymer, forming HBr. researchgate.net This process can enhance the degradation of the polymer itself, which is considered a condensed-phase flame retardancy mechanism. nsc.ruresearchgate.net Kinetic models based on thermogravimetric analysis (TGA) data can predict the long-term stability of these materials. For one polymeric BFR in polystyrene foam, models predicted it would take approximately 100 years at 50°C for just 1% of the flame retardant to degrade via thermal pathways. acs.orgnih.gov

MD simulations are also employed to investigate the compatibility and interaction of additives within a polymer matrix. mdpi.com For instance, simulations can predict the binding free energy between plastic additives and polymer-degrading proteins, offering insights into biodegradability. mdpi.com ReaxFF, in particular, allows for the modeling of chemical reactions during degradation, providing a deeper understanding of how polymers break down and how cross-linking occurs. scm.com

The table below shows data from a study on the photodegradation of a polymeric flame retardant (PFR) in polystyrene foam, highlighting how simulation complements experimental analysis. acs.org

| Sample Condition | Mw of PFR (kDa) (from SEC-ICP-MS) | Mw of Polystyrene (kDa) (from SEC-RI) |

| Unaged Foam | 1260 | 185 |

| UV-Aged Foam (Surface) | 790 | 112 |

| UV-Aged Foam (Interior) | 1200 | 180 |

This interactive table shows the change in molecular weight (Mw) of a polymeric flame retardant and polystyrene after accelerated UV aging, demonstrating that degradation occurs primarily at the surface. Data sourced from a stability assessment study. acs.org

Predictive Modeling for Structure-Performance Relationships in Brominated Styrenic Polymers

Predictive modeling, especially using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a key strategy for designing new brominated styrenic polymers with desired properties. nextmol.comuninsubria.itnih.gov These in silico techniques are promoted by regulations like REACH to reduce animal testing and fill data gaps for industrial chemicals. uninsubria.itcadaster.eu

QSAR/QSPR models establish a mathematical correlation between a molecule's structure, encoded by calculated molecular descriptors, and a specific activity or property. nih.gov For brominated flame retardants (BFRs), these models can predict physicochemical properties (like water solubility and vapor pressure), environmental fate (persistence and transport potential), and toxicological endpoints related to endocrine disruption. cadaster.eunih.govacs.org

The process involves building a model from a "training set" of compounds with known data and then validating it to ensure its predictive power. nih.gov Once validated, the model can screen new or untested BFRs to prioritize them for experimental study or identify potentially hazardous compounds. cadaster.eu For example, multiple linear regression (MLR) has been successfully used to create predictive models for various BFR properties, which are validated internally (e.g., leave-one-out) and externally with test sets. nih.gov

While powerful, a key limitation is the model's applicability domain (AD); predictions are only reliable for compounds that are structurally similar to those in the training set. acs.org Despite this, predictive modeling has proven useful. For instance, models have been used to show that many alternative BFRs exhibit persistence and long-range transport potential similar to the legacy PBDEs they are meant to replace. nih.gov In the context of polymer blends, relationships have been identified between the glass transition temperature (Tg) of a brominated styrenic polymer and the performance (e.g., melt flow index) of the final polymer composition. google.com

Environmental Aspects and Sustainable Chemistry of Brominated Styrenic Compounds

Pathways of Environmental Transformation and Fate of Brominated Styrenic Materials

Brominated styrenic materials, including polymers treated with flame retardants like styrene (B11656) tribromide, are subject to various environmental transformation pathways due to their chemical stability. These compounds are often semi-volatile, resistant to acids and bases, and generally exhibit low reactivity. nih.gov This resistance contributes to their persistence and potential for bioaccumulation in environmental compartments such as air, water, sediments, and living organisms. nih.govmst.dk

The environmental fate of these materials is influenced by several degradation mechanisms, primarily photolysis, thermal degradation, and biological processes.

Photodegradation: Exposure to UV-visible radiation, such as from sunlight, is a primary pathway for the transformation of brominated styrenic compounds. nih.gov Studies on high impact polystyrene (HIPS) containing brominated flame retardants (BFRs) have shown that photodegradation primarily occurs at the surface of the material, as UV radiation has limited penetration depth. acs.org This process can lead to the partial debromination of highly brominated compounds, forming lower brominated congeners which may be more bioaccumulative than the parent compound. nih.govpops.int For instance, decabromodiphenyl ether (DecaBDE) has been shown to photodegrade into nona- and octa-BDE congeners. nih.gov While this represents a transformation, it does not necessarily equate to detoxification.

Thermal Degradation: In environments subject to elevated temperatures, such as during waste processing or in fires, thermal degradation is a significant transformation pathway. acs.org Thermal treatment of waste printed circuit boards (WPCBs), which contain brominated plastics, can lead to the formation of various pollutants depending on the temperature. Below 450°C, hydrogen bromide (HBr) is the main brominated pollutant. aaqr.org Between 450°C and 1000°C, more complex and toxic brominated organic compounds like bromophenols, dibromophenols, and polybrominated dibenzodioxins and furans (PBDD/Fs) can be generated. aaqr.org However, at sufficiently high temperatures (800-1300°C) and with adequate oxygen, organic bromine can be converted into inorganic forms. aaqr.org

Biodegradation: The biological degradation of highly brominated styrenic compounds is generally slow. nih.gov Their chemical stability and high molecular weight limit their bioavailability to microorganisms. mst.dk However, some transformation products resulting from photolysis or other degradation processes may be more susceptible to biodegradation. acs.org There is still limited information on the complete metabolic pathways for many emerging and novel BFRs in fauna. researchgate.netnih.gov

The persistence of these compounds means they can be transported over long distances and accumulate in the food chain. cpcb.nic.in Increasing concentrations of some BFRs have been observed in various environmental samples and even in human tissues, highlighting the importance of understanding their environmental fate. nih.govmst.dk

Debromination and Recycling Strategies for Brominated Polymer Waste

The presence of brominated compounds in polymer waste, particularly from Waste Electrical and Electronic Equipment (WEEE), presents a significant challenge for recycling. repec.org Debromination is a critical pretreatment step to remove bromine, thereby preventing the formation of toxic byproducts during subsequent thermal processing and enabling the recovery of the polymer matrix. mdpi.comresearchgate.net Several strategies are being explored for this purpose.

Solvent Extraction: This method involves using solvents to selectively remove BFRs from the plastic matrix. The choice of solvent is crucial and guided by green chemistry principles, considering factors like environmental impact, health risks, and efficiency. mdpi.com Alcohols such as methanol, ethanol, and isopropanol (B130326) have been used to remove tetrabromobisphenol A (TBBPA) from plastics. mdpi.com Recent studies have shown butanol to be particularly effective, achieving nearly 100% bromine removal from a polymer blend simulating WEEE after a 6-hour extraction process. mdpi.com Supercritical fluids, like supercritical water and carbon dioxide, have also been investigated, with supercritical water showing high debromination efficiency and being more environmentally friendly than organic solvents. mdpi.comgoogle.com

Pyrolysis and Hydrothermal Treatment: Pyrolysis is a thermochemical recycling method that decomposes plastic waste in the absence of oxygen to produce oil and gas. repec.org When applied to brominated plastics, a significant portion of the bromine can be transferred to the liquid and gaseous fractions. mdpi.com Two-step pyrolysis has been shown to improve the quality of the final oil product by concentrating the bromine in the liquid fraction of the first step. mdpi.com Hydrothermal treatment, using water at high temperatures and pressures, is another promising technology for in-situ debromination, converting organic bromine into inorganic forms. repec.org